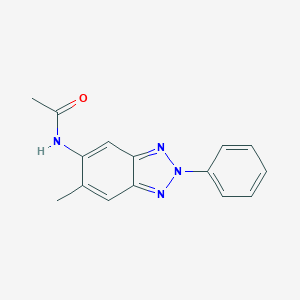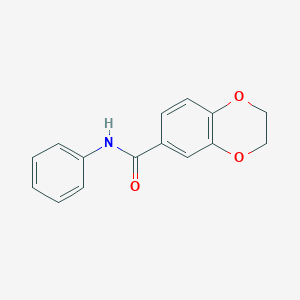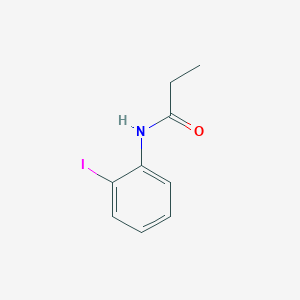
N,N-diethyl-2,2-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2,2-diphenylpropanamide, also known as DEET, is a popular insect repellent that has been used for over 60 years. DEET is a colorless, oily liquid with a slightly sweet odor. It is a highly effective insect repellent and is used to protect against a wide range of insects, including mosquitoes, ticks, and fleas. DEET is widely used in both commercial and household insect repellents due to its effectiveness and low toxicity.
Mecanismo De Acción
N,N-diethyl-2,2-diphenylpropanamide works by interfering with the insect's ability to detect the presence of humans or animals. Insects use their olfactory system to detect the presence of carbon dioxide and other chemicals emitted by humans and animals. This compound disrupts this system by blocking the receptors in the insect's antennae, making it difficult for them to detect carbon dioxide and other chemicals.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in humans and animals. However, some studies have suggested that this compound may have neurotoxic effects on certain species of insects. This compound has also been shown to have a slight irritant effect on the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-2,2-diphenylpropanamide is a highly effective insect repellent and is widely used in laboratory experiments to protect against insects. However, this compound can have a slight irritant effect on the skin and eyes, which may limit its use in certain experiments. Additionally, this compound can interfere with certain types of analytical methods, such as gas chromatography.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding N,N-diethyl-2,2-diphenylpropanamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than this compound. Another area of interest is the potential use of this compound in agriculture and veterinary medicine. This compound has also been studied for its potential use in the control of insect-borne diseases, such as malaria and dengue fever. Finally, more research is needed to fully understand the neurotoxic effects of this compound on certain species of insects.
Métodos De Síntesis
N,N-diethyl-2,2-diphenylpropanamide can be synthesized through several methods, including the reaction between benzaldehyde and diethylamine in the presence of an acid catalyst. The reaction produces a mixture of this compound and its isomer, N,N-diethyl-3-methylbenzamide. The mixture is then separated by fractional distillation to obtain pure this compound.
Aplicaciones Científicas De Investigación
N,N-diethyl-2,2-diphenylpropanamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective in repelling a wide range of insects, including mosquitoes, ticks, and fleas. This compound works by interfering with the insect's ability to detect the presence of humans or animals by disrupting their olfactory system. This compound has also been studied for its potential use in other areas, such as agriculture and veterinary medicine.
Propiedades
Fórmula molecular |
C19H23NO |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2,2-diphenylpropanamide |
InChI |
InChI=1S/C19H23NO/c1-4-20(5-2)18(21)19(3,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15H,4-5H2,1-3H3 |
Clave InChI |
IROPYLIJGJLFSX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCN(CC)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253105.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B253107.png)
![N-{2-chloro-4-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B253108.png)



![N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253119.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)


![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)

